molecular formula C16H13N3 B13111431 2-([2,2'-Bipyridin]-5-yl)aniline

2-([2,2'-Bipyridin]-5-yl)aniline

Cat. No.: B13111431
M. Wt: 247.29 g/mol
InChI Key: APCIGQKBXHEBKS-UHFFFAOYSA-N
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Description

2-([2,2’-Bipyridin]-5-yl)aniline is an organic compound that features a bipyridine moiety attached to an aniline group. This compound is of interest due to its unique structural properties, which make it a valuable ligand in coordination chemistry and a potential candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([2,2’-Bipyridin]-5-yl)aniline typically involves the coupling of 2,2’-bipyridine with aniline derivatives. One common method is the palladium-catalyzed C-H arylation of unprotected anilines, which allows for the direct functionalization of the aryl ring without the need for N-protection . This method involves the use of a palladium catalyst and a cooperating ligand, such as [2,2’-bipyridin]-6(1H)-one, to drive the chemoselectivity and regioselectivity of the reaction .

Industrial Production Methods

Industrial production of 2-([2,2’-Bipyridin]-5-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable methods, such as using recyclable catalysts and solvents, is an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions

2-([2,2’-Bipyridin]-5-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline group can yield nitroaniline derivatives, while oxidation can produce quinone derivatives.

Mechanism of Action

The mechanism by which 2-([2,2’-Bipyridin]-5-yl)aniline exerts its effects involves its ability to coordinate with metal ions and interact with biological molecules. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. These metal complexes can then participate in various catalytic and redox reactions, influencing molecular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([2,2’-Bipyridin]-5-yl)aniline is unique due to the presence of both the bipyridine and aniline moieties, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of reactions and form more diverse complexes compared to its individual components .

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2-(6-pyridin-2-ylpyridin-3-yl)aniline

InChI

InChI=1S/C16H13N3/c17-14-6-2-1-5-13(14)12-8-9-16(19-11-12)15-7-3-4-10-18-15/h1-11H,17H2

InChI Key

APCIGQKBXHEBKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)C3=CC=CC=N3)N

Origin of Product

United States

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